Boc-HyNic PEG4 acid
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Overview
Description
Boc-HyNic PEG4 acid is a heterobifunctional crosslinker with a carboxylic acid group at one end and a Boc-protected amino group at the other. The PEG4 spacer, a polyethylene glycol chain with four repeating units, enhances solubility in aqueous media, making it suitable for biological applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound is typically synthesized through a series of organic reactions starting with the protection of an amino group using a Boc group (tert-butyloxycarbonyl), followed by the attachment of a PEG4 spacer and a carboxylic acid group.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to achieve consistent results.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form esters or amides.
Reduction: The Boc-protected amino group can be deprotected under mildly acidic conditions to reveal the free amine.
Substitution: The PEG spacer can participate in substitution reactions, allowing for the attachment of various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or chromium(VI) compounds; conditions include acidic or neutral pH.
Reduction: Mild acids such as trifluoroacetic acid (TFA); conditions involve room temperature or slightly elevated temperatures.
Substitution: Various nucleophiles and electrophiles; conditions depend on the specific reaction.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Free Amines: Resulting from the deprotection of the Boc-protected amino group.
Functionalized PEG Derivatives: Resulting from substitution reactions involving the PEG spacer.
Scientific Research Applications
Boc-HyNic PEG4 acid is widely used in scientific research due to its versatility:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mechanism of Action
The compound exerts its effects through the formation of reversible hydrazone linkages with aldehyde or ketone groups. The PEG spacer enhances solubility, while the Boc-protected amino group provides a handle for further functionalization. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with carbonyl-containing molecules.
Comparison with Similar Compounds
BocNH-PEG6-acid: Similar structure with a longer PEG spacer.
BocNH-PEG5-acid: Similar structure with a shorter PEG spacer.
BocNH-PEG3-acid: Similar structure with an even shorter PEG spacer.
Uniqueness: Boc-HyNic PEG4 acid stands out due to its optimal balance of solubility and reactivity, making it suitable for a wide range of applications. The four-unit PEG spacer provides sufficient flexibility and solubility without compromising the reactivity of the functional groups.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[[6-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O9/c1-22(2,3)35-21(30)26-25-18-5-4-17(16-24-18)20(29)23-7-9-32-11-13-34-15-14-33-12-10-31-8-6-19(27)28/h4-5,16H,6-15H2,1-3H3,(H,23,29)(H,24,25)(H,26,30)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDLHYUGPKHJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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